molecular formula C7H6FN5 B13659647 5-Amino-3-(3-fluoro-4-pyridyl)-1H-1,2,4-triazole

5-Amino-3-(3-fluoro-4-pyridyl)-1H-1,2,4-triazole

Cat. No.: B13659647
M. Wt: 179.15 g/mol
InChI Key: OQSQMWGTGGUEOV-UHFFFAOYSA-N
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Description

5-Amino-3-(3-fluoro-4-pyridyl)-1H-1,2,4-triazole is a heterocyclic compound that contains a triazole ring substituted with an amino group and a fluoropyridyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-(3-fluoro-4-pyridyl)-1H-1,2,4-triazole typically involves the reaction of 3-fluoro-4-pyridinecarboxaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with an appropriate reagent, such as triethyl orthoformate, to yield the desired triazole compound. The reaction conditions often include refluxing in a suitable solvent like ethanol or acetonitrile.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-(3-fluoro-4-pyridyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The fluoropyridyl group can be reduced under specific conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Reduced fluoropyridyl derivatives.

    Substitution: Alkylated or acylated triazole derivatives.

Scientific Research Applications

5-Amino-3-(3-fluoro-4-pyridyl)-1H-1,2,4-triazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 5-Amino-3-(3-fluoro-4-pyridyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The fluoropyridyl group enhances its binding affinity, while the triazole ring provides stability and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-3-(4-pyridyl)-1H-1,2,4-triazole: Lacks the fluorine atom, which may affect its binding affinity and reactivity.

    5-Amino-3-(3-chloro-4-pyridyl)-1H-1,2,4-triazole: Contains a chlorine atom instead of fluorine, which can alter its chemical properties and biological activity.

Uniqueness

5-Amino-3-(3-fluoro-4-pyridyl)-1H-1,2,4-triazole is unique due to the presence of the fluoropyridyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and material science.

Properties

Molecular Formula

C7H6FN5

Molecular Weight

179.15 g/mol

IUPAC Name

5-(3-fluoropyridin-4-yl)-1H-1,2,4-triazol-3-amine

InChI

InChI=1S/C7H6FN5/c8-5-3-10-2-1-4(5)6-11-7(9)13-12-6/h1-3H,(H3,9,11,12,13)

InChI Key

OQSQMWGTGGUEOV-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1C2=NC(=NN2)N)F

Origin of Product

United States

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